Cas no 384329-61-7 (OXYPEUCEDANIN HYDRATE (P))

OXYPEUCEDANIN HYDRATE (P) structure
OXYPEUCEDANIN HYDRATE (P) structure
Productnaam:OXYPEUCEDANIN HYDRATE (P)
CAS-nummer:384329-61-7
MF:C47H74O15
MW:879.081476688385
CID:1080019
PubChem ID:9962786

OXYPEUCEDANIN HYDRATE (P) Chemische en fysische eigenschappen

Naam en identificatie

    • OXYPEUCEDANIN HYDRATE (P)
    • 17-acetyl-3-((5-((5-((3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl (Z)-2-methylbut-2-enoate
    • P57(P)
    • [(3S,8R,9S,10R,12R,13S,14S,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate
    • Q7117924
    • 384329-61-7
    • P-57
    • p-57As3
    • 870A6Q6XVJ
    • P57AS3
    • UNII-870A6Q6XVJ
    • DTXSID20433336
    • P 57AS3
    • DB06569
    • P57as3 [MI]
    • P 57
    • Inchi: InChI=1S/C47H74O15/c1-12-23(2)43(51)60-35-20-32-31(47(52)18-16-30(24(3)48)46(35,47)8)14-13-28-19-29(15-17-45(28,32)7)59-36-21-33(53-9)40(26(5)56-36)61-37-22-34(54-10)41(27(6)57-37)62-44-39(50)42(55-11)38(49)25(4)58-44/h12-13,25-27,29-42,44,49-50,52H,14-22H2,1-11H3/b23-12+/t25-,26-,27-,29+,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40-,41-,42+,44+,45+,46+,47+/m1/s1
    • InChI-sleutel: CBMQKMMZBOSHHP-VXXSQTRDSA-N
    • LACHT: CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)O)OC)O)OC)OC)C)C7(C1(C(CC7)C(=O)C)C)O

Berekende eigenschappen

  • Exacte massa: 878.50300
  • Monoisotopische massa: 878.50277165g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 62
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1670
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 21
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 187Ų

Experimentele eigenschappen

  • Smeltpunt: 147-152°
  • PSA: 187.13000
  • LogboekP: 4.69420
  • Specifieke rotatie: D20 +12.67° (c = 3 in chloroform)
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